molecular formula C7H10N2O3 B12882940 Methyl 3-(5-aminoisoxazol-3-yl)propanoate

Methyl 3-(5-aminoisoxazol-3-yl)propanoate

Cat. No.: B12882940
M. Wt: 170.17 g/mol
InChI Key: XNJPJUXBARUQCC-UHFFFAOYSA-N
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Description

Methyl 3-(5-aminoisoxazol-3-yl)propanoate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another approach includes the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by CuCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of isoxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-aminoisoxazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted isoxazoles.

Scientific Research Applications

Methyl 3-(5-aminoisoxazol-3-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(5-aminoisoxazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-aminoisoxazol-3-yl)propanoate is unique due to the presence of the amino group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 3-(5-amino-1,2-oxazol-3-yl)propanoate

InChI

InChI=1S/C7H10N2O3/c1-11-7(10)3-2-5-4-6(8)12-9-5/h4H,2-3,8H2,1H3

InChI Key

XNJPJUXBARUQCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NOC(=C1)N

Origin of Product

United States

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